Arginyl-arginyl-ornithyl-threonyl-ornithyl-lysyl-tyrosine
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Overview
Description
2-L-Argininemyroridin KA is a compound that combines the properties of L-arginine and myroridin. L-arginine is a semi-essential amino acid involved in various physiological processes, including the synthesis of nitric oxide, which is crucial for cardiovascular health . Myroridin, on the other hand, is a bioactive compound known for its antibacterial and antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-L-Argininemyroridin KA involves several steps. The initial step typically includes the protection of the amino and carboxyl groups of L-arginine to prevent unwanted side reactions. This is followed by the coupling of the protected L-arginine with myroridin under controlled conditions. Common reagents used in this process include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of 2-L-Argininemyroridin KA may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes the purification of the final product using techniques like chromatography and crystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-L-Argininemyroridin KA undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-L-Argininemyroridin KA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-L-Argininemyroridin KA involves multiple pathways:
Nitric Oxide Synthesis: L-arginine is a precursor for nitric oxide, which acts as a vasodilator and has various cardiovascular benefits.
Antimicrobial Activity: Myroridin disrupts the cell membranes of bacteria and fungi, leading to cell death.
Metabolic Pathways: The compound influences various metabolic pathways, including those involved in glucose metabolism and immune response.
Comparison with Similar Compounds
2-L-Argininemyroridin KA can be compared with other similar compounds:
List of Similar Compounds
- L-Arginine
- Myroridin
- L-Ornithine
- L-Citrulline
- Kojic Acid Derivatives
Properties
CAS No. |
97984-85-5 |
---|---|
Molecular Formula |
C41H74N16O10 |
Molecular Weight |
951.1 g/mol |
IUPAC Name |
(2S)-3-[2,3-bis[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-6-[(2S)-2-amino-3-hydroxybutanoyl]-5-[(2S)-2,5-diaminopentanoyl]-4-hydroxyphenyl]-2-[[(2S)-2,6-diaminohexanoyl]-[(2S)-2,5-diaminopentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C41H74N16O10/c1-19(58)31(50)36(63)28-20(18-26(39(66)67)57(38(65)25(49)10-5-15-44)37(64)24(48)8-2-3-13-42)27(32(59)22(46)11-6-16-55-40(51)52)29(34(61)23(47)12-7-17-56-41(53)54)35(62)30(28)33(60)21(45)9-4-14-43/h19,21-26,31,58,62H,2-18,42-50H2,1H3,(H,66,67)(H4,51,52,55)(H4,53,54,56)/t19?,21-,22-,23-,24-,25-,26-,31-/m0/s1 |
InChI Key |
QGLYXUPXROIPBP-YQPPJVMGSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N(C(=O)[C@H](CCCCN)N)C(=O)[C@H](CCCN)N)C(=O)[C@H](CCCN=C(N)N)N)C(=O)[C@H](CCCN=C(N)N)N)O)C(=O)[C@H](CCCN)N)N)O |
Canonical SMILES |
CC(C(C(=O)C1=C(C(=C(C(=C1CC(C(=O)O)N(C(=O)C(CCCCN)N)C(=O)C(CCCN)N)C(=O)C(CCCN=C(N)N)N)C(=O)C(CCCN=C(N)N)N)O)C(=O)C(CCCN)N)N)O |
Origin of Product |
United States |
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